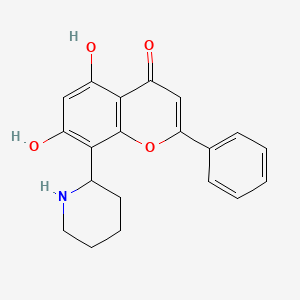
2-(4-Hydroxybutyl)-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxybutyl)-4-methylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a hydroxybutyl group attached to the phenol ring. It has various applications in scientific research and industry due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxybutyl)-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 4-methylphenol (p-cresol) with 4-chlorobutanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts can be employed to facilitate the reaction and improve selectivity. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
化学反応の分析
Types of Reactions
2-(4-Hydroxybutyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-methyl-2-butanone.
Reduction: Formation of 2-(4-hydroxybutyl)-4-methylcyclohexanol.
Substitution: Formation of 2-(4-hydroxybutyl)-4-methyl-2-nitrophenol or 2-(4-hydroxybutyl)-4-methyl-2-bromophenol.
科学的研究の応用
2-(4-Hydroxybutyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its effects on biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-Hydroxybutyl)-4-methylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also act as a free radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
4-Methylphenol (p-Cresol): Lacks the hydroxybutyl group, making it less versatile in chemical reactions.
2-(4-Hydroxybutyl)phenol: Similar structure but without the methyl group, affecting its reactivity and applications.
4-Hydroxybutyl acrylate: Used in polymer production but lacks the aromatic ring, limiting its use in certain applications.
Uniqueness
2-(4-Hydroxybutyl)-4-methylphenol is unique due to the presence of both the hydroxybutyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
93306-52-6 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
2-(4-hydroxybutyl)-4-methylphenol |
InChI |
InChI=1S/C11H16O2/c1-9-5-6-11(13)10(8-9)4-2-3-7-12/h5-6,8,12-13H,2-4,7H2,1H3 |
InChIキー |
WVGPHZQKUCUVCH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1S,2S,6S,9S,10R,11S,12R,15R,16R,19S,22R,23S)-13-(3-carboxybut-2-enyl)-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid](/img/structure/B14349268.png)
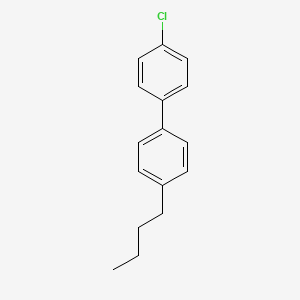
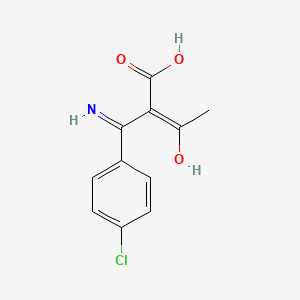
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
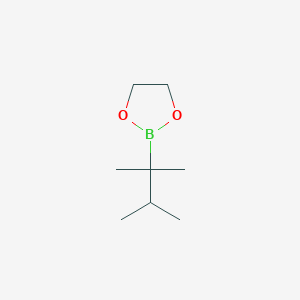

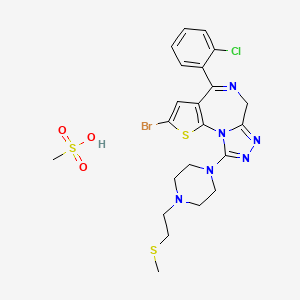

![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)

